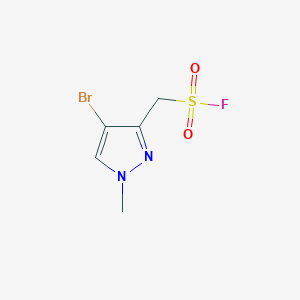

(4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

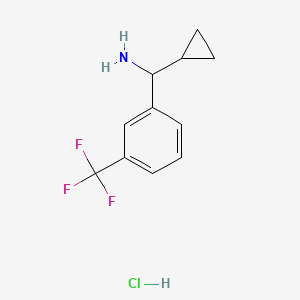

“(4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride” is a chemical compound with the CAS Number: 2193059-36-6 . It has a molecular weight of 257.08 and is typically stored at a temperature of 4 degrees Celsius . The compound is usually in the form of a powder .

Molecular Structure Analysis

The IUPAC name for this compound is “(4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride” and its InChI Code is "1S/C5H6BrFN2O2S/c1-9-2-4 (6)5 (8-9)3-12 (7,10)11/h2H,3H2,1H3" . This indicates the presence of bromine, fluorine, nitrogen, oxygen, and sulfur atoms in the molecule.Physical And Chemical Properties Analysis

This compound is a powder . It is stored at a temperature of 4 degrees Celsius . The compound has a molecular weight of 257.08 .科学的研究の応用

Efficient Fluoride-mediated Synthesis

A study by Shavnya et al. (2005) demonstrates the use of fluoride-mediated nucleophilic substitution reactions to synthesize 5-alkyl amino- and ether-substituted pyrazoles. This method provides these compounds in moderate to high yields under mild conditions, showcasing the utility of fluoride in facilitating nucleophilic substitution reactions for pyrazole derivatives Efficient fluoride-mediated synthesis of 5-alkyl amino- and ether-substituted pyrazoles.

Acceleration of Enzyme Reaction Rates

Kitz and Wilson (1963) found that methanesulfonyl fluoride acts as an oxydiaphoric (acid-transferring) inhibitor of acetylcholinesterase, modifying the enzyme to produce a methanesulfonyl enzyme derivative. This study indicates that the compound can influence enzyme activity, providing insights into its biochemical applications Acceleration of the rate of reaction of methanesulfonyl fluoride and acetylcholinesterase by substituted ammonium ions.

SuFEx Click Chemistry Applications

Leng and Qin (2018) developed 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF) as a new SuFEx clickable reagent for regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition. This highlights the compound's role in click chemistry, expanding the toolkit for synthesizing functionalized molecules with potential applications in drug discovery and materials science 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent, and its application for regioselective construction of 5-sulfonylfluoro isoxazoles.

Metallacycles Formation

Regeneration of fluoride-bridged metallacyclic complexes through reactions with BF4- salts showcases another facet of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride's utility. This application in inorganic chemistry demonstrates its potential in constructing complex metal-ligand frameworks, which could be of interest in catalysis or material science Metallacycles of iron, zinc, and cadmium assembled by polytopic bis(pyrazolyl)methane ligands and fluoride abstraction from BF4-.

特性

IUPAC Name |

(4-bromo-1-methylpyrazol-3-yl)methanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrFN2O2S/c1-9-2-4(6)5(8-9)3-12(7,10)11/h2H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHPFUMWCJNGBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)CS(=O)(=O)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2754928.png)

![N-Methyl-1-[(2R)-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2754933.png)

![methyl 2-{(1R)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2754935.png)

![(Butan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine](/img/structure/B2754936.png)

![3-Amino-4-[(1-methylpiperidin-4-yl)amino]benzamide](/img/structure/B2754938.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one](/img/structure/B2754950.png)

![9-cyclohexyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2754951.png)